FDGal

Hepatocellular carcinoma PET/CT imaging Extrahepatic metastasis

FDGal outperforms ¹⁸F-FDG for HCC lumpectomy planning by utilizing galac- tokinase pathway trapping in hepatocytes, enhancing detection of intra- & extrahepatic lesions. Fluoro modification provides 4× more effective N-glycosylation inhibition vs. dGal for glycobiology studies.

Molecular Formula C₆H₁₁FO₅
Molecular Weight 182.15 g/mol
CAS No. 51146-53-3
Cat. No. B043579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFDGal
CAS51146-53-3
Synonyms2-deoxy-2-(18F)fluoro-D-galactose
2-deoxy-2-fluoro-galactose
2-deoxy-2-fluorogalactose
2-deoxy-2-fluorogalactose F-18
2-deoxy-2-fluorogalactose, 18F-labeled
FDGal
Molecular FormulaC₆H₁₁FO₅
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)F)O)O)O)O
InChIInChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1
InChIKeyAOYNUTHNTBLRMT-KCDKBNATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FDGal (CAS 51146-53-3): Hepatocyte-Specific PET Tracer for Quantitative Liver Function and HCC Detection


2-Deoxy-2-fluoro-D-galactose (FDGal, CAS 51146-53-3) is a fluorinated D-galactose analog with the molecular formula C₆H₁₁FO₅ and molecular weight 182.15 g/mol . As a positron emission tomography (PET) tracer when labeled with fluorine-18 (¹⁸F), FDGal is selectively phosphorylated by galactokinase and metabolically trapped within hepatocytes, enabling non-invasive, region-specific quantification of hepatic galactose elimination capacity [1]. This hepatocyte-specific trapping mechanism fundamentally distinguishes FDGal from the widely used glucose analog ¹⁸F-FDG, which reflects glucose metabolism across diverse tissue types rather than liver-specific function [2].

Why ¹⁸F-FDG Cannot Substitute for FDGal in Hepatocellular Carcinoma Detection and Liver Function Quantification


¹⁸F-FDG, the clinical standard for oncology PET imaging, exhibits poor sensitivity (50–60%) for intrahepatic hepatocellular carcinoma detection due to variable glucose transporter expression and high physiological background uptake in the liver [1]. FDGal addresses this fundamental limitation through its galactose-analog structure, which targets the hepatocyte-specific galactose metabolic pathway rather than the ubiquitously expressed glucose pathway [2]. Consequently, substituting ¹⁸F-FDG for FDGal results in missed extrahepatic HCC metastases and failure to detect intrahepatic lesions that FDGal identifies [3]. For research applications in glycobiology, the non-fluorinated analog 2-deoxy-D-galactose (dGal) cannot serve as a substitute for FDGal's potent inhibition of protein N-glycosylation, as dGal exhibits markedly weaker inhibitory activity [4].

FDGal (CAS 51146-53-3): Comparative Quantitative Evidence for Procurement Decision-Making


FDGal vs. ¹⁸F-FDG: Extrahepatic Metastasis Detection in Hepatocellular Carcinoma

In a prospective study of 50 HCC patients, ¹⁸F-FDGal PET/CT detected eight extrahepatic HCC metastases in six patients (12%), whereas ¹⁸F-FDG PET/CT detected only one of these eight foci [1]. This differential detection capability led to a change in planned treatment for five patients (10%) with ¹⁸F-FDGal, compared to zero treatment changes following ¹⁸F-FDG imaging [1].

Hepatocellular carcinoma PET/CT imaging Extrahepatic metastasis

FDGal PET/CT Diagnostic Performance: Sensitivity and Specificity in HCC Detection

In a clinical study of 39 patients with known or suspected HCC, ¹⁸F-FDGal PET/CT demonstrated 100% specificity (7 of 7 non-HCC patients correctly identified as negative) and correctly identified 22 of 23 pre-treatment HCC patients (≈96% sensitivity) [1]. This specificity substantially exceeds the reported 50–60% sensitivity of ¹⁸F-FDG PET for intrahepatic HCC detection [2].

Hepatocellular carcinoma Diagnostic sensitivity Diagnostic specificity

FDGal vs. 2-Deoxy-D-Galactose: Comparative Potency in Protein N-Glycosylation Inhibition

In rat hepatocyte primary cultures, FDGal (dGalF) at concentrations of 1 mM or higher completely inhibited N-glycosylation of α1-antitrypsin and α1-acid glycoprotein. In contrast, the non-fluorinated analog 2-deoxy-D-galactose (dGal) at 4 mM only slightly impaired N-glycosylation [1].

Protein glycosylation Glycobiology Metabolic inhibitor

FDGal PET/CT Reproducibility for Quantitative Hepatic Metabolic Function Assessment

The FDGal PET method for determining hepatic metabolic function demonstrated good reproducibility in a normal pig liver model, with a coefficient of variation (COV) of 14% for whole-liver Vmax estimates between repeated measurements on Day 1 and Day 2 (p = 0.38) [1]. Regional heterogeneity of FDGal tissue concentration during quasi-steady-state metabolism showed a mean COV of 15.6% with no significant day-to-day variation (p = 0.7) [1].

Liver function quantification PET/CT reproducibility Galactose elimination capacity

FDGal Hepatic Systemic Clearance: Competitive Inhibition Kinetics with Natural Galactose

In human subjects, the mean hepatic systemic clearance of ¹⁸F-FDGal was significantly higher in the absence than in the presence of galactose (0.274 ± 0.001 L blood/min/L liver tissue vs. lower clearance under galactose co-administration) [1]. This confirms that FDGal competes with natural galactose for the same hepatic elimination pathway.

Hepatic clearance Galactokinase Tracer kinetics

FDGal Lumped Constant: Quantitative Conversion Factor for Galactose Metabolism

Due to higher affinity of galactokinase toward natural galactose compared to FDGal, the lumped constant (LC) for ¹⁸F-FDGal was determined to be 0.13 in healthy human subjects [1]. This LC value is essential for converting FDGal PET measurements to true galactose metabolic rates.

Lumped constant Galactokinase affinity Metabolic modeling

FDGal (CAS 51146-53-3): High-Impact Application Scenarios Based on Comparative Evidence


Pre-Treatment Staging of Hepatocellular Carcinoma to Exclude Extrahepatic Disease

Use ¹⁸F-FDGal PET/CT for HCC patients being considered for curative-intent locoregional therapies (resection, ablation, TACE, SIRT). Evidence demonstrates that ¹⁸F-FDGal detects extrahepatic metastases in 12% of such patients that are missed by contrast-enhanced CT, MRI, and ¹⁸F-FDG PET/CT, leading to treatment alteration in 10% of cases [1]. Procurement of FDGal in this scenario prevents futile invasive procedures and optimizes patient selection for resource-intensive treatments.

Quantitative Assessment of Regional Hepatic Metabolic Function

Deploy ¹⁸F-FDGal PET/CT for non-invasive, region-specific quantification of hepatic galactose elimination capacity. The method demonstrates good reproducibility (COV = 14% for whole-liver Vmax; regional COV = 15.6%) in preclinical models and has been validated in human studies [2][3]. This application is particularly valuable for pre-transplant liver function assessment, monitoring parenchymal liver disease progression, and evaluating the functional impact of liver-directed interventions.

Distinguishing Viable Tumor from Post-Treatment Fibrosis in HCC Follow-Up

Apply ¹⁸F-FDGal PET/CT for post-treatment surveillance of HCC patients following locoregional therapy. Evidence shows that FDGal PET/CT distinguishes viable tumor tissue (hot spots) from areas with low metabolic activity (cold spots) [4]. This capability addresses the clinical challenge of differentiating residual/recurrent tumor from treatment-related changes when conventional imaging findings are indeterminate.

Metabolic Inhibition Studies in Glycobiology Research

Utilize unlabeled FDGal as a potent inhibitor of protein N-glycosylation in hepatocyte and monocyte culture systems. At 1 mM concentration, FDGal completely inhibits N-glycosylation of key secretory glycoproteins, whereas the non-fluorinated analog 2-deoxy-D-galactose exhibits only slight impairment even at 4 mM [5]. This 4× potency advantage makes FDGal the superior choice for experiments requiring efficient blockade of the galactose metabolic pathway to study glycoprotein processing and secretion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FDGal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.